molecular formula C13H17BrFNZn B14883922 4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide

4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14883922
M. Wt: 351.6 g/mol
InChI Key: SOEYQIFEYQKCNQ-UHFFFAOYSA-M
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Description

4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is notable for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(2-methyl-1-piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Common reagents include halides, boronic acids, and other electrophiles.

    Conditions: These reactions typically require a catalyst, such as palladium or nickel, and are carried out under inert conditions to prevent oxidation.

Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Chemistry: In chemistry, this compound is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of various chemical structures.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using 4-fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide can have significant biological and medicinal properties. These synthesized compounds can be used in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable tool in the large-scale synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. This process often involves the coordination of the zinc atom with a catalyst, which enhances the reactivity and selectivity of the reaction .

Comparison with Similar Compounds

  • 4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide
  • 4-Fluoro-2-[(1-piperidino)methyl]phenylzinc bromide

Comparison: Compared to similar compounds, 4-fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidino group. These structural features influence its reactivity and the types of reactions it can undergo, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C13H17BrFNZn

Molecular Weight

351.6 g/mol

IUPAC Name

bromozinc(1+);1-[(3-fluorobenzene-6-id-1-yl)methyl]-2-methylpiperidine

InChI

InChI=1S/C13H17FN.BrH.Zn/c1-11-5-2-3-8-15(11)10-12-6-4-7-13(14)9-12;;/h4,7,9,11H,2-3,5,8,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

SOEYQIFEYQKCNQ-UHFFFAOYSA-M

Canonical SMILES

CC1CCCCN1CC2=[C-]C=CC(=C2)F.[Zn+]Br

Origin of Product

United States

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